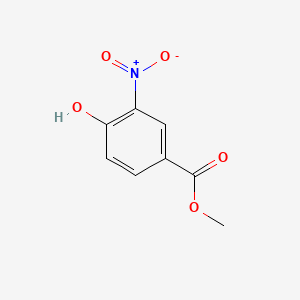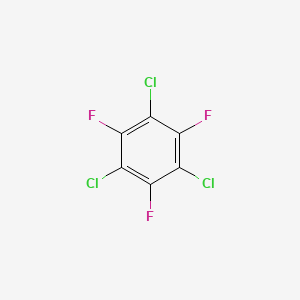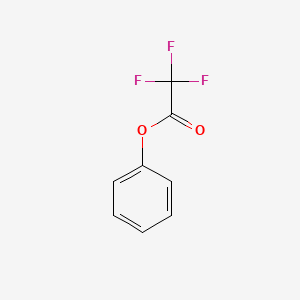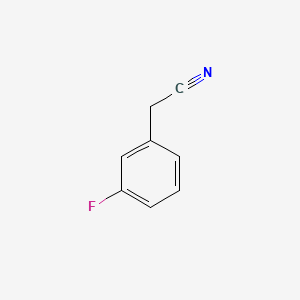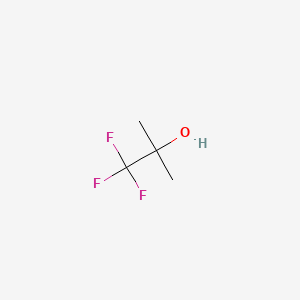
4-(2-bromobutanoyl)-6-methyl-3,4-dihydro-2H-1,4-benzoxazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-Bromobutanoyl)-6-methyl-3,4-dihydro-2H-1,4-benzoxazine is an organic compound that belongs to the class of benzoxazines Benzoxazines are known for their diverse applications in polymer chemistry, pharmaceuticals, and materials science
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-bromobutanoyl)-6-methyl-3,4-dihydro-2H-1,4-benzoxazine can be achieved through a multi-step process. One common method involves the following steps:
Formation of the Benzoxazine Ring: The initial step involves the cyclization of an appropriate phenol derivative with formaldehyde and an amine to form the benzoxazine ring.
Introduction of the Bromobutanoyl Group: The benzoxazine intermediate is then reacted with 2-bromobutanoyl chloride in the presence of a base such as pyridine to introduce the bromobutanoyl group.
Methylation: Finally, the compound is methylated using a suitable methylating agent like methyl iodide in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
化学反応の分析
Types of Reactions
4-(2-Bromobutanoyl)-6-methyl-3,4-dihydro-2H-1,4-benzoxazine can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom in the bromobutanoyl group can be substituted by nucleophiles such as amines or thiols.
Elimination Reactions: The compound can undergo elimination reactions to form alkenes.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.
Elimination Reactions: Strong bases such as potassium tert-butoxide in solvents like dimethyl sulfoxide.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Nucleophilic Substitution: Formation of substituted benzoxazine derivatives.
Elimination Reactions: Formation of alkenes.
Oxidation and Reduction: Formation of various oxidized or reduced derivatives.
科学的研究の応用
4-(2-Bromobutanoyl)-6-methyl-3,4-dihydro-2H-1,4-benzoxazine has several scientific research applications:
Polymer Chemistry: Used as a monomer in the synthesis of high-performance polymers with applications in coatings, adhesives, and composites.
Pharmaceuticals: Potential intermediate in the synthesis of bioactive molecules with therapeutic properties.
Materials Science: Utilized in the development of advanced materials with unique mechanical and thermal properties.
Biological Studies: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
作用機序
The mechanism of action of 4-(2-bromobutanoyl)-6-methyl-3,4-dihydro-2H-1,4-benzoxazine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The bromobutanoyl group can act as an electrophile, forming covalent bonds with nucleophilic sites in proteins or other biomolecules, thereby altering their function.
類似化合物との比較
Similar Compounds
4-(2-Bromobutanoyl)morpholine: Similar structure but with a morpholine ring instead of a benzoxazine ring.
2-Bromo-4-chlorophenyl-2-bromobutanoate: Contains a bromobutanoyl group but differs in the aromatic ring structure.
Uniqueness
4-(2-Bromobutanoyl)-6-methyl-3,4-dihydro-2H-1,4-benzoxazine is unique due to its specific combination of a benzoxazine ring with a bromobutanoyl group and a methyl group
特性
IUPAC Name |
2-bromo-1-(6-methyl-2,3-dihydro-1,4-benzoxazin-4-yl)butan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BrNO2/c1-3-10(14)13(16)15-6-7-17-12-5-4-9(2)8-11(12)15/h4-5,8,10H,3,6-7H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEPSWUJICNXFDE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)N1CCOC2=C1C=C(C=C2)C)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BrNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


